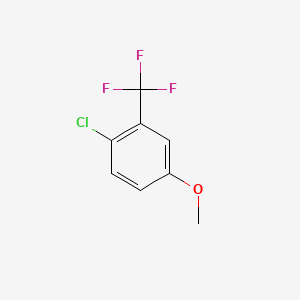

4-Chloro-3-(trifluoromethyl)anisole

Description

BenchChem offers high-quality 4-Chloro-3-(trifluoromethyl)anisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-(trifluoromethyl)anisole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-methoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFKNQCAJLSTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378752 | |

| Record name | 4-Chloro-3-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-73-7 | |

| Record name | 4-Chloro-3-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-3-(trifluoromethyl)anisole physical properties

An In-Depth Technical Guide to 4-Chloro-3-(trifluoromethyl)anisole

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 4-Chloro-3-(trifluoromethyl)anisole. The document delineates its core physical and chemical properties, provides critical safety and handling protocols, and contextualizes its application as a key building block in modern chemical synthesis.

Introduction and Strategic Importance

4-Chloro-3-(trifluoromethyl)anisole (CAS No. 400-73-7) is a substituted anisole derivative featuring both a chlorine atom and a trifluoromethyl group on the benzene ring.[1][2] This unique combination of functional groups imparts specific electronic and lipophilic properties, making it a valuable intermediate in the synthesis of complex organic molecules. The trifluoromethyl (-CF₃) group is particularly significant in medicinal chemistry and agrochemical design for its ability to enhance metabolic stability, binding affinity, and bioavailability of target molecules. The chloro- and methoxy- groups provide additional handles for synthetic modification and influence the molecule's reactivity and physical characteristics. Understanding the fundamental properties of this compound is therefore paramount for its effective and safe utilization in research and development.

Core Physicochemical Properties

The utility of any chemical intermediate begins with a thorough understanding of its physical state and characteristics under various conditions. 4-Chloro-3-(trifluoromethyl)anisole is a clear, colorless liquid at room temperature.[3] Its key properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 400-73-7 | [2][3][4] |

| Molecular Formula | C₈H₆ClF₃O | [2][3][4][5][6] |

| Molecular Weight | 210.58 g/mol | [2][3][4][5] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 113°C at 38 mmHg | [3] |

| Density | ~1.325 g/cm³ (Predicted) | [3] |

| Refractive Index | ~1.477 | [3] |

| Flash Point | 113°C (closed cup) | [3] |

| Storage Temperature | 2-8°C | [1][3] |

Causality Insight: The high electronegativity of the fluorine and chlorine atoms contributes to the compound's density being significantly greater than that of water. The relatively high boiling point for its molecular weight is due to dipole-dipole interactions. Its classification as a flammable liquid, despite a high flash point, necessitates careful handling away from ignition sources.[3][7]

Spectroscopic Profile for Structural Verification

While detailed spectra are typically provided by the supplier on a per-batch basis, the primary methods for structural confirmation and purity assessment for 4-Chloro-3-(trifluoromethyl)anisole are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy.

-

¹H NMR: Will show characteristic signals for the aromatic protons and the methoxy group protons, with coupling patterns confirming the substitution pattern.

-

¹⁹F NMR: A strong singlet is expected, confirming the presence of the -CF₃ group.

-

GC-MS: Used to determine purity and confirm the molecular weight via the mass-to-charge ratio of the molecular ion.

Self-Validating System: A robust quality control protocol mandates cross-verification using multiple analytical techniques. For instance, the purity level indicated by GC should be corroborated by the absence of significant impurity signals in the NMR spectra.

Safety, Handling, and Hazard Management

4-Chloro-3-(trifluoromethyl)anisole is classified as a flammable liquid and an irritant.[1][3] Adherence to strict safety protocols is non-negotiable.

GHS Hazard Identification:

Recommended Handling and Storage Protocols:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Use explosion-proof electrical and lighting equipment.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[7]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[3][7] Use alcohol-resistant foam, dry chemical powder, or carbon dioxide for extinction; water spray may be used for large fires but is less effective.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area between 2-8°C.[1][3]

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[4]

-

Skin Contact: Immediately wash off with soap and plenty of water.[4]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4][8] In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[4]

-

Experimental Workflow: Quality Control and Analysis

The following workflow outlines a standard operating procedure for the receipt and validation of 4-Chloro-3-(trifluoromethyl)anisole in a research setting. This systematic approach ensures both safety and the integrity of the experimental results.

Caption: Quality Control workflow for incoming 4-Chloro-3-(trifluoromethyl)anisole.

Applications in Advanced Chemical Synthesis

The true value of 4-Chloro-3-(trifluoromethyl)anisole lies in its role as a versatile building block. The trifluoromethyl group acts as a metabolically stable, lipophilic element, while the chloro and methoxy groups offer sites for further chemical transformations, such as nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, or ether cleavage.

While direct applications are proprietary, its structural motifs are found in numerous high-value molecules. For example, the related compound 4-chloro-3-(trifluoromethyl)aniline is a key precursor in the synthesis of Sorafenib, an oral multi-kinase inhibitor used in cancer therapy.[9] The synthesis of such complex drugs often involves intermediates derived from molecules like 4-Chloro-3-(trifluoromethyl)anisole. A patent for synthesizing 4-chloro-3-(trifluoromethyl)phenyl isocyanate, another crucial intermediate, starts from o-chlorotrifluoromethyl benzene, highlighting the industrial relevance of this substitution pattern.[9] The strategic placement of the chloro and trifluoromethyl groups is critical for building the core structures of modern pharmaceuticals and agrochemicals.

Conclusion

4-Chloro-3-(trifluoromethyl)anisole is more than a simple chemical; it is an enabling tool for innovation in the life sciences. Its distinct physical properties necessitate rigorous handling protocols, while its chemical characteristics offer significant advantages for the synthesis of novel, high-performance molecules. A comprehensive understanding of its properties, as detailed in this guide, is the foundation for its safe and effective application in advancing chemical research and development.

References

-

MSDS of 4-Chloro-3-(trifluoromethyl)anisole. ChemSrc. [Link]

-

4-Chloro-3-(trifluoromethyl)anisole. Capot Chemical. [Link]

-

4-Chloro-3-(trifluoromethyl)aniline Spectrum. SpectraBase. [Link]

-

Advancing Chemical Synthesis with 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

4-Chloro-3-(trifluoromethyl)aniline. PubChem. [Link]

- Synthesis method of 4-chloro-3-(trifluoromethyl) phenylisocyanate.

Sources

- 1. 4-CHLORO-3-(TRIFLUOROMETHYL)ANISOLE CAS#: 400-73-7 [m.chemicalbook.com]

- 2. 400-73-7 | 4-Chloro-3-(trifluoromethyl)anisole - Capot Chemical [capotchem.com]

- 3. 4-CHLORO-3-(TRIFLUOROMETHYL)ANISOLE | 400-73-7 [amp.chemicalbook.com]

- 4. capotchem.cn [capotchem.cn]

- 5. 400-73-7 4-Chloro-3-(trifluoromethyl)anisole >>4>>CAS>>CAS [cas.yaoshang68.com]

- 6. echemi.com [echemi.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-3-(trifluoromethyl)anisole

Introduction

4-Chloro-3-(trifluoromethyl)anisole, with the CAS number 400-73-7 and molecular formula C₈H₆ClF₃O, is a halogenated aromatic ether.[1][2][3] Such compounds are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The precise arrangement of the chloro, trifluoromethyl, and methoxy substituents on the benzene ring dictates the molecule's reactivity and physicochemical properties. Therefore, unambiguous structural confirmation and purity assessment are paramount for its application in research and development.

This technical guide provides a comprehensive overview of the analytical methodologies used to characterize 4-Chloro-3-(trifluoromethyl)anisole, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer an in-depth interpretation of the resulting spectral data. This document is intended for researchers and professionals in the chemical and pharmaceutical sciences who require a robust understanding of how to verify the structure and identity of this compound.

Molecular Structure and Predicted Spectroscopic Features

The structure of 4-Chloro-3-(trifluoromethyl)anisole features a benzene ring substituted with three distinct functional groups:

-

Methoxy group (-OCH₃): An electron-donating group which influences the electron density of the aromatic ring, primarily at the ortho and para positions.

-

Chlorine atom (-Cl): An electron-withdrawing but ortho-para directing halogen.

-

Trifluoromethyl group (-CF₃): A strongly electron-withdrawing group.

The interplay of these substituents creates a unique electronic environment for each atom, which in turn gives rise to a characteristic spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR Analysis: Deciphering the Proton Environment

The proton NMR spectrum of 4-Chloro-3-(trifluoromethyl)anisole is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating methoxy group will shield nearby protons (shifting them upfield), while the electron-withdrawing chloro and trifluoromethyl groups will deshield them (shifting them downfield).

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 | d | 1H | H-2 | Positioned ortho to the strongly withdrawing -CF₃ group, leading to significant deshielding. Expected to be a doublet due to coupling with H-6. |

| ~ 7.4 | d | 1H | H-5 | Positioned ortho to the chlorine atom, resulting in deshielding. Expected to be a doublet due to coupling with H-6. |

| ~ 6.9 | dd | 1H | H-6 | Influenced by both the ortho chlorine and the meta -CF₃ group. Expected to be a doublet of doublets from coupling to H-2 and H-5. |

| ~ 3.9 | s | 3H | -OCH₃ | The methyl protons of the methoxy group are in a distinct chemical environment and appear as a singlet. |

¹³C NMR Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Due to the molecule's asymmetry, eight distinct signals are expected. The chemical shifts are highly sensitive to the electronic environment.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 158 | C-1 (C-OCH₃) | The carbon attached to the oxygen of the methoxy group is significantly deshielded. |

| ~ 133 | C-3 (C-CF₃) | The carbon bearing the trifluoromethyl group will be deshielded and may show coupling to fluorine. |

| ~ 131 | C-5 | Aromatic carbon adjacent to the chlorine. |

| ~ 127 (q) | -CF₃ | The trifluoromethyl carbon itself will appear as a quartet due to one-bond coupling with the three fluorine atoms. |

| ~ 125 | C-4 (C-Cl) | The carbon attached to the chlorine atom. |

| ~ 122 | C-2 | Aromatic carbon ortho to the -CF₃ group. |

| ~ 113 | C-6 | Aromatic carbon ortho to the methoxy group. |

| ~ 56 | -OCH₃ | The methyl carbon of the methoxy group. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 4-Chloro-3-(trifluoromethyl)anisole.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters include a 30° pulse angle, a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

Collect 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a 45° pulse angle, a spectral width of 220 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.

-

Collect 1024 scans.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum relative to the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

Interpretation of the IR Spectrum

The IR spectrum of 4-Chloro-3-(trifluoromethyl)anisole will exhibit characteristic absorption bands corresponding to its various functional groups.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | -OCH₃ |

| 1600 - 1475 | C=C stretch | Aromatic ring |

| 1300 - 1000 | C-O stretch | Aryl ether |

| 1350 - 1150 | C-F stretch | Trifluoromethyl |

| 800 - 600 | C-Cl stretch | Aryl chloride |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Record a background spectrum of the empty ATR accessory.

-

-

Sample Analysis:

-

Place a small drop of liquid 4-Chloro-3-(trifluoromethyl)anisole directly onto the center of the ATR crystal.

-

Acquire the sample spectrum. A typical measurement consists of 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform an ATR correction if necessary to make the spectrum comparable to a traditional transmission spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation and confirmation.

Analysis of the Mass Spectrum

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a unique characteristic of the molecule's structure.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment | Significance |

| 210/212 | [C₈H₆ClF₃O]⁺˙ | Molecular ion peak. The presence of a peak at M+2 with approximately one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom. |

| 195/197 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 181 | [M - CHO]⁺ | Loss of a formyl radical. |

| 141 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical. |

Visualization of the Spectroscopic Workflow and Fragmentation

The following diagrams illustrate the overall analytical workflow and a plausible fragmentation pathway for 4-Chloro-3-(trifluoromethyl)anisole.

Caption: Overall workflow for the spectroscopic characterization.

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 4-Chloro-3-(trifluoromethyl)anisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-(trifluoromethyl)anisole is a fluorinated aromatic compound with increasing significance in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a chloro group, a trifluoromethyl group, and a methoxy group on the benzene ring, imparts specific physicochemical properties that are of interest in the design of novel molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity in drug candidates.[1][2] A thorough understanding of the solubility and stability of this compound is paramount for its effective use in research and development, ensuring accurate experimental outcomes and the integrity of synthesized products.

This guide provides a detailed examination of the solubility of 4-Chloro-3-(trifluoromethyl)anisole in a variety of common laboratory solvents, as well as a comprehensive overview of its stability under different environmental conditions. The information presented herein is intended to equip researchers with the necessary knowledge to handle, store, and utilize this compound effectively in their laboratory workflows.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-Chloro-3-(trifluoromethyl)anisole is essential for predicting its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C8H6ClF3O | [3][4][5] |

| Molecular Weight | 210.58 g/mol | [3][4][5] |

| Appearance | Clear, colorless liquid | [6] |

| Boiling Point | 113°C at 38 mmHg | [3][6][7] |

| Density | 1.325 ± 0.06 g/cm³ (Predicted) | [3][6][7] |

| Refractive Index | 1.477 | [3][6][7] |

| Flash Point | 113°C at 38 mmHg | [3][6][7] |

| XLogP3 | 3.36740 | [7] |

Solubility Profile

The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and formulation. The principle of "like dissolves like" is a useful starting point for predicting solubility.[8] Given the structure of 4-Chloro-3-(trifluoromethyl)anisole, which possesses both polar (methoxy group, chlorine) and nonpolar (trifluoromethyl group, benzene ring) characteristics, its solubility is expected to vary across different solvent classes.

Qualitative Solubility in Common Laboratory Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of the polar methoxy group may allow for some interaction with protic solvents through hydrogen bonding. However, the overall nonpolar character of the molecule, dominated by the benzene ring and trifluoromethyl group, is likely to limit solubility in highly polar solvents like water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone, Tetrahydrofuran (THF) | High | These solvents have dipole moments that can interact with the polar functionalities of the molecule, while their organic nature can accommodate the nonpolar regions. |

| Nonpolar | Toluene, Hexane, Dichloromethane | High | The aromatic and halogenated nature of 4-Chloro-3-(trifluoromethyl)anisole suggests good solubility in nonpolar and weakly polar solvents due to favorable van der Waals interactions. |

Experimental Protocol for Solubility Determination

A standardized protocol is crucial for obtaining reliable and reproducible solubility data.

Objective: To determine the equilibrium solubility of 4-Chloro-3-(trifluoromethyl)anisole in a selection of laboratory solvents at a specified temperature.

Materials:

-

4-Chloro-3-(trifluoromethyl)anisole

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetonitrile, acetone, THF, toluene, hexane, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Chloro-3-(trifluoromethyl)anisole to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a 0.45 µm syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution by a validated HPLC method to determine the concentration of 4-Chloro-3-(trifluoromethyl)anisole.

-

-

Quantification:

-

Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

-

Caption: Experimental workflow for determining the solubility of 4-Chloro-3-(trifluoromethyl)anisole.

Stability Profile

The stability of a compound under various conditions is a critical factor in its handling, storage, and application. Degradation can lead to a loss of potency, the formation of impurities, and potentially toxic byproducts.

Potential Degradation Pathways

While specific degradation pathways for 4-Chloro-3-(trifluoromethyl)anisole are not extensively documented, insights can be drawn from the known reactivity of related chloroaromatic and trifluoromethyl-containing compounds.[9][10][11] Potential degradation routes may include:

-

Hydrolysis: The ether linkage could be susceptible to hydrolysis under strong acidic or basic conditions, although the electron-withdrawing nature of the trifluoromethyl and chloro groups may provide some stability.

-

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.

-

Oxidation: The aromatic ring could be susceptible to oxidative degradation in the presence of strong oxidizing agents.

-

Thermal Decomposition: At elevated temperatures, the molecule may undergo decomposition.

Experimental Protocol for Stability Assessment

A forced degradation study is a common approach to evaluate the stability of a compound under stressed conditions.

Objective: To assess the stability of 4-Chloro-3-(trifluoromethyl)anisole under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

-

4-Chloro-3-(trifluoromethyl)anisole

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of 4-Chloro-3-(trifluoromethyl)anisole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat the mixture (e.g., at 60°C) for a specified period.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat the mixture (e.g., at 60°C) for a specified period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep the mixture at room temperature for a specified period.[12]

-

Thermal Degradation: Keep the solid compound and a solution of the compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a specified period.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber.

-

-

Sample Analysis:

-

At various time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a validated stability-indicating HPLC method. The use of a PDA detector is recommended to assess peak purity and detect the formation of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of 4-Chloro-3-(trifluoromethyl)anisole under each condition.

-

Analyze the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-CHLORO-3-(TRIFLUOROMETHYL)ANISOLE CAS#: 400-73-7 [m.chemicalbook.com]

- 4. 400-73-7 4-Chloro-3-(trifluoromethyl)anisole >>4>>CAS>>CAS [cas.yaoshang68.com]

- 5. 4-CHLORO-3-(TRIFLUOROMETHYL)ANISOLE | 400-73-7 [chemicalbook.com]

- 6. 4-CHLORO-3-(TRIFLUOROMETHYL)ANISOLE | 400-73-7 [amp.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Solvent Miscibility Table [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-3-(trifluoromethyl)anisole

An in-depth technical guide on the synthesis of 4-Chloro-3-(trifluoromethyl)anisole is presented below, structured as a whitepaper for researchers and professionals in the field of drug development. This guide provides a comprehensive overview of the primary synthetic routes, including detailed experimental protocols and mechanistic insights.

Abstract

This technical guide offers a detailed exploration of the synthetic pathways for producing 4-Chloro-3-(trifluoromethyl)anisole, a crucial intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The document is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of the core synthetic strategies, focusing on the underlying chemical principles, experimental best practices, and the rationale behind procedural choices. We will examine the two principal routes: the electrophilic chlorination of 3-(trifluoromethyl)anisole and the methylation of 4-chloro-3-(trifluoromethyl)phenol, complete with step-by-step protocols and comparative data.

Introduction: Strategic Importance of 4-Chloro-3-(trifluoromethyl)anisole

4-Chloro-3-(trifluoromethyl)anisole is a highly valuable fluorinated aromatic compound. Its molecular architecture, featuring a trifluoromethyl group, a chlorine atom, and a methoxy group, makes it a versatile building block in organic synthesis. The presence of the trifluoromethyl moiety is particularly significant as it can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, properties that are highly sought after in modern drug discovery. Consequently, the development of efficient and scalable synthetic routes to this intermediate is of considerable interest.

This guide will provide an in-depth analysis of the most prevalent synthetic methodologies, offering a blend of theoretical understanding and practical, field-proven protocols.

Pathway I: Electrophilic Aromatic Chlorination of 3-(Trifluoromethyl)anisole

The direct chlorination of 3-(trifluoromethyl)anisole represents a common and efficient method for the synthesis of 4-Chloro-3-(trifluoromethyl)anisole. This approach capitalizes on the directing effects of the substituents on the aromatic ring to achieve a high degree of regioselectivity.

Mechanistic Rationale and Regiocontrol

In this electrophilic aromatic substitution reaction, the outcome is governed by the electronic properties of the methoxy (-OCH3) and trifluoromethyl (-CF3) groups. The methoxy group is a potent activating group and directs incoming electrophiles to the ortho and para positions through resonance stabilization of the sigma complex. In contrast, the trifluoromethyl group is a strongly deactivating, meta-directing group due to its powerful inductive electron-withdrawing effect.

When both groups are present on the benzene ring as in 3-(trifluoromethyl)anisole, the activating and ortho, para-directing influence of the methoxy group dominates. This directs the chlorination primarily to the C4 position (para to the methoxy group), which is sterically unhindered and electronically activated, yielding the desired 4-Chloro-3-(trifluoromethyl)anisole as the major product.

Detailed Experimental Protocol: Chlorination of 3-(Trifluoromethyl)anisole

Materials:

-

3-(Trifluoromethyl)anisole

-

Chlorinating agent (e.g., Sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS))

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform)

-

Optional: Lewis acid catalyst (e.g., AlCl₃, FeCl₃)

Step-by-Step Procedure:

-

Reaction Setup: In a fume hood, charge a clean, dry round-bottom flask with 3-(trifluoromethyl)anisole and the chosen anhydrous solvent. Equip the flask with a magnetic stirrer and a dropping funnel.

-

Controlled Addition: Cool the solution in an ice bath and slowly add the chlorinating agent dropwise, maintaining a low temperature to control the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.

-

Quenching and Work-up: Once the reaction is complete, carefully quench it by adding cold water or a dilute solution of sodium bicarbonate.

-

Product Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to afford pure 4-Chloro-3-(trifluoromethyl)anisole.

Data Summary: Comparison of Chlorinating Agents

| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |

| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent, 0°C to room temp. | Cost-effective and readily available. | Generates corrosive byproducts (HCl, SO₂). |

| N-Chlorosuccinimide (NCS) | Acetic acid or polar aprotic solvent. | Milder and easier to handle. | Higher cost and produces a solid byproduct. |

| Chlorine Gas (Cl₂) | Lewis acid catalyst required. | Highly reactive. | Difficult to handle and can lead to over-chlorination. |

Visualization of the Electrophilic Chlorination Pathway

Caption: Electrophilic chlorination of 3-(trifluoromethyl)anisole.

Pathway II: O-Methylation of 4-Chloro-3-(trifluoromethyl)phenol

An alternative synthetic route involves the methylation of 4-chloro-3-(trifluoromethyl)phenol. This method is particularly advantageous if the phenolic precursor is more accessible or economical.

Mechanistic Overview of Williamson Ether Synthesis

This reaction is a classic example of the Williamson ether synthesis. It proceeds via an Sₙ2 mechanism where a phenoxide ion acts as a nucleophile and attacks a methylating agent. The first step involves the deprotonation of the weakly acidic phenolic hydroxyl group by a suitable base to generate a more potent nucleophilic phenoxide. This phenoxide then displaces the leaving group on the methylating agent to form the desired anisole derivative.

Detailed Experimental Protocol: Methylation of 4-Chloro-3-(trifluoromethyl)phenol

Materials:

-

Methylating agent (e.g., Dimethyl sulfate, Methyl iodide)

-

Base (e.g., Potassium carbonate, Sodium hydride)

-

Polar aprotic solvent (e.g., Acetone, Acetonitrile, DMF)

Step-by-Step Procedure:

-

Formation of Phenoxide: Dissolve 4-chloro-3-(trifluoromethyl)phenol in the chosen solvent in a round-bottom flask. Add the base and stir the mixture to form the corresponding phenoxide.

-

Methylation: Add the methylating agent to the reaction mixture. The reaction may require heating to proceed at an optimal rate.

-

Monitoring: Follow the reaction's progress using TLC or GC until the starting phenol is no longer detected.

-

Work-up: Upon completion, filter off the inorganic salts. If a water-miscible solvent was used, remove it under reduced pressure.

-

Extraction and Purification: Dissolve the residue in an organic solvent and wash sequentially with water and brine. Dry the organic layer, concentrate it, and purify the crude product by vacuum distillation or column chromatography.

Data Summary: Common Reagents for Phenol Methylation

| Methylating Agent | Base | Typical Solvent | Key Considerations |

| Dimethyl sulfate | K₂CO₃ | Acetone | Highly effective but also highly toxic; requires careful handling. |

| Methyl iodide | K₂CO₃ or NaH | Acetonitrile, DMF | Volatile and a potent alkylating agent. |

Visualization of the Methylation Pathway

Caption: Williamson ether synthesis of 4-chloro-3-(trifluoromethyl)anisole.

Alternative Synthetic Strategies and Future Directions

While the two primary routes are well-established, other multi-step synthetic sequences can be devised. For example, one could start from o-chlorobenzotrifluoride and introduce the oxygen functionality through a series of steps including nitration, reduction, diazotization, and subsequent hydrolysis, followed by methylation.[3][4] However, such pathways are generally longer and less atom-economical.

Future advancements in this area will likely focus on the development of greener and more sustainable synthetic methods. This could involve the use of heterogeneous catalysts to simplify purification and enable catalyst recycling, or the application of flow chemistry to enhance safety, scalability, and reaction control.

Conclusion

The synthesis of 4-Chloro-3-(trifluoromethyl)anisole is reliably achieved through two principal and scalable methods: electrophilic chlorination of 3-(trifluoromethyl)anisole and methylation of 4-chloro-3-(trifluoromethyl)phenol. The selection of the optimal route is often dictated by the cost and availability of the starting materials. Both synthetic pathways are based on fundamental and well-understood organic reactions, which allows for robust process control and optimization. A comprehensive understanding of the reaction mechanisms, coupled with meticulous execution of the experimental protocols, is essential for achieving high yields and purity of this important chemical intermediate.

References

-

PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)phenol. Retrieved from [Link]

- Google Patents. (2014). Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate. CN110885298B.

- Google Patents. (2012). Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride. CN102336689A.

Sources

- 1. scbt.com [scbt.com]

- 2. 4-Chloro-3-(trifluoromethyl)phenol | C7H4ClF3O | CID 80520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 4. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

A Technical Guide to the Safe Handling of 4-Chloro-3-(trifluoromethyl)anisole for Research and Development Professionals

This guide provides a comprehensive overview of the essential safety precautions and handling guidelines for 4-Chloro-3-(trifluoromethyl)anisole (CAS No. 400-73-7). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The protocols herein are designed as self-validating systems, emphasizing the causality behind each procedural step to foster a culture of intrinsic safety.

Section 1: Chemical and Physical Identity

4-Chloro-3-(trifluoromethyl)anisole is a substituted anisole derivative commonly utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Understanding its physical properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| CAS Number | 400-73-7 | [1][2][3] |

| Molecular Formula | C₈H₆ClF₃O | [2][3][4] |

| Molecular Weight | 210.58 g/mol | [2][3] |

| Appearance | Liquid | [1] |

| Boiling Point | 113°C @ 38 mmHg | [3] |

| Density (Predicted) | 1.325 ± 0.06 g/cm³ | [3] |

| Synonyms | 2-Chloro-5-methoxybenzotrifluoride; 1-chloro-4-methoxy-2-(trifluoromethyl)benzene | [4][5] |

Section 2: Hazard Identification and GHS Classification

4-Chloro-3-(trifluoromethyl)anisole is classified as a hazardous substance under the Globally Harmonized System (GHS). The following table summarizes its classification, which dictates the necessary handling precautions.

| GHS Classification | Code | Hazard Statement | Pictogram |

| Flammable Liquids, Category 3 | H226 | Flammable liquid and vapour | 🔥 |

| Skin Irritation, Category 2 | H315 | Causes skin irritation | ! |

| Serious Eye Irritation, Category 2A | H319 | Causes serious eye irritation | ! |

| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335 | May cause respiratory irritation | ! |

| Acute Toxicity, Oral, Category 4 | H302 | Harmful if swallowed | ! |

Signal Word: Warning

The flammability (H226) requires stringent control of ignition sources, while the irritation and toxicity warnings (H315, H319, H335, H302) necessitate the use of robust personal protective equipment to prevent exposure.[1]

Section 3: Toxicological Profile and Routes of Exposure

Understanding the toxicological risks is fundamental to preventing laboratory-acquired injuries. Exposure can occur via inhalation, skin contact, eye contact, and ingestion.

-

Inhalation: Vapors may cause respiratory irritation (H335).[1] All handling of open containers should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to keep exposure well below any established limits.

-

Skin Contact: The compound causes skin irritation (H315) and can be harmful if absorbed through the skin.[1][6][7] Prolonged contact can lead to redness, pain, and dermatitis. The causality stems from the solvent nature of the compound, which can defat the skin and disrupt cellular membranes.

-

Eye Contact: Direct contact with the liquid or its vapor will cause serious eye irritation (H319), characterized by redness, pain, and potential damage to the cornea.[1][6] Immediate and thorough irrigation is critical.

-

Ingestion: The substance is harmful if swallowed (H302).[6][7] Ingestion can lead to gastrointestinal irritation and systemic toxic effects. Eating, drinking, and smoking are strictly prohibited in areas where this chemical is handled.[1][6]

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential, starting with engineering controls as the primary barrier, supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense The principal engineering control for handling 4-Chloro-3-(trifluoromethyl)anisole is a properly functioning chemical fume hood. This is non-negotiable. The fume hood contains vapors at the source, preventing them from entering the laboratory atmosphere and protecting the user from inhalation exposure.[6] All transfers, weighing of liquid, and reactions should be conducted within the hood.

Personal Protective Equipment (PPE): The Last Barrier PPE is required for all tasks involving this chemical, even when using a fume hood, to protect against accidental splashes or spills.

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| General Handling/Transfer | Chemical safety goggles (EN 166) | Chemically resistant gloves (e.g., Nitrile, Neoprene, EN 374) | Flame-retardant lab coat | Not required if handled in a fume hood |

| Large Volume Transfer (>1L) | Chemical safety goggles and a face shield | Chemically resistant gloves | Chemical-resistant apron over a lab coat | Not required if handled in a fume hood |

| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty chemically resistant gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges may be required depending on spill size and ventilation |

Protocol: PPE Selection and Use

-

Inspect PPE: Before each use, visually inspect all PPE for signs of degradation, such as cracks, discoloration, or pinholes.

-

Glove Selection: Consult a glove compatibility chart. Do not use latex gloves, which offer poor protection against many organic solvents. Double-gloving can provide additional protection during high-risk procedures.

-

Donning: Don PPE in the following order: lab coat, safety goggles/face shield, and then gloves. Pull gloves over the cuffs of the lab coat.

-

Doffing: Remove PPE carefully to avoid self-contamination. Remove gloves first using a technique that avoids touching the outer surface with bare skin, followed by the lab coat and eye protection.

-

Hygiene: Always wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[1][6]

Section 5: Standard Operating Procedure for Handling and Storage

Adherence to a strict standard operating procedure (SOP) is crucial for mitigating the risks associated with this flammable and irritating compound.

Protocol: Safe Handling

-

Preparation: Before starting work, ensure a chemical spill kit is accessible and an emergency eyewash station and safety shower are unobstructed and functional.

-

Ventilation: Conduct all work inside a certified chemical fume hood.

-

Ignition Source Control: Clear the work area of all potential ignition sources, including hot plates, open flames, and non-intrinsically safe electrical equipment.[1][8]

-

Grounding and Bonding: When transferring from a larger container (e.g., a drum or large bottle), it is imperative to ground and bond the container and receiving equipment.[1] This prevents the buildup of static electricity, which can ignite the flammable vapors.[8][9] Use spark-free tools for opening or handling containers.[1]

-

Transfer: Use a pipette, syringe, or pouring spout for transfers to minimize splashing. Avoid "free-falling" the liquid, as this increases the generation of static charge and vapors.

-

Securing: Keep containers securely sealed when not in use to prevent the release of vapors.[1][8]

Protocol: Safe Storage

-

Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[1][2][8] This area should be separate from incompatible materials, particularly strong oxidizing agents.[1][6]

-

Containers: Store in the original, clearly labeled container.[1] If a new container is used, ensure it is appropriate for flammable liquids and properly labeled. Opened containers must be carefully resealed and kept upright to prevent leakage.[8]

-

Security: The storage area should be locked to restrict access to authorized personnel only.[1][6]

-

Environment: Do not store in pits, basements, or other areas where heavy vapors could accumulate and become trapped.[1]

Section 6: Emergency and Accidental Release Protocols

Prompt and correct response to an emergency is critical. The following workflow and protocols outline the necessary actions.

Caption: Workflow for responding to a chemical spill.

Protocol: Minor Spill Cleanup (inside a fume hood)

-

Alert: Alert colleagues in the immediate vicinity.

-

Control: Ensure all ignition sources are removed.[1]

-

Contain: Confine the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[1]

-

Absorb: Working from the outside edge of the spill inward, apply the absorbent material.

-

Collect: Once absorbed, use spark-free tools to scoop the material into a designated, sealable waste container labeled "Hazardous Waste: 4-Chloro-3-(trifluoromethyl)anisole".[1]

-

Decontaminate: Clean the spill area with soap and water.

-

Dispose: Dispose of the waste container and any contaminated PPE according to institutional and local regulations.[1]

Protocol: First Aid

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[1][2] Seek immediate medical attention.[1] Removal of contact lenses should only be done by skilled personnel.[1]

-

Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin area with running water and soap for at least 15 minutes.[1][2] Seek medical attention if irritation persists.[1]

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][2] If the person is not breathing, give artificial respiration. If they feel unwell, call a poison center or doctor.[1]

-

Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink a glass of water.[1][2] Seek immediate medical attention and show them the Safety Data Sheet (SDS) for the product.[2]

Section 7: Fire Safety and Extinguishing Measures

This compound is a flammable liquid, and its vapors can form explosive mixtures with air.[1] Vapors are heavier than air and may travel a considerable distance to an ignition source and flash back.[1]

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[1][2] Water spray may be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[1][8]

-

Unsuitable Media: Do not use a heavy stream of water, as it may spread the burning liquid.

-

Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2]

-

Hazardous Combustion Products: Combustion may produce toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[1][2]

Section 8: Disposal Considerations

All waste containing 4-Chloro-3-(trifluoromethyl)anisole, including absorbed spill material and contaminated PPE, must be treated as hazardous waste.

-

Collection: Collect waste in a suitable, sealed, and clearly labeled container. Do not mix with other waste streams unless directed by your institution's Environmental Health & Safety (EHS) office.

-

Storage: Store waste containers in a designated satellite accumulation area.

-

Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[1] Disposal must comply with all local, state, and federal regulations.

References

-

MSDS of 4-Chloro-3-(trifluoromethyl)anisole. (2014). Capot Chemical Co., Ltd.[Link]

-

Safety Data Sheet - 4-Chloro-3-(Trifluoromethyl)Phenyl Isocyanate. (2025). Angene Chemical. [Link]

-

400-73-7 | 4-Chloro-3-(trifluoromethyl)anisole. ChemIndex. [Link]

-

Material Safety Data Sheet - 4-Chloro-3-Nitroanisole 98%. Cole-Parmer. [Link]

-

Material Safety Data Sheet - 3-(Trifluoromethyl)anisole. Cole-Parmer. [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. capotchem.cn [capotchem.cn]

- 3. 4-CHLORO-3-(TRIFLUOROMETHYL)ANISOLE CAS#: 400-73-7 [m.chemicalbook.com]

- 4. 400-73-7 | 4-Chloro-3-(trifluoromethyl)anisole [chemindex.com]

- 5. 400-73-7 4-Chloro-3-(trifluoromethyl)anisole >>4>>CAS>>CAS [cas.yaoshang68.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. angenechemical.com [angenechemical.com]

- 8. gustavus.edu [gustavus.edu]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

The Synthetic Versatility of 4-Chloro-3-(trifluoromethyl)anisole: A Guide for Pharmaceutical Development

Introduction: Unveiling a Privileged Scaffold

In the landscape of pharmaceutical synthesis, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of modern drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Within this context, 4-Chloro-3-(trifluoromethyl)anisole has emerged as a highly valuable and versatile building block. Its substituted phenyl ring, adorned with a trifluoromethyl group, a chlorine atom, and a methoxy group, presents a unique combination of reactive handles and modulating substituents. This guide provides an in-depth exploration of the reactivity of 4-Chloro-3-(trifluoromethyl)anisole and offers detailed protocols for its application in key synthetic transformations relevant to the development of novel pharmaceutical agents. The strategic placement of these functional groups allows for a diverse range of chemical manipulations, making it a sought-after intermediate in the synthesis of complex molecules, including kinase inhibitors and other targeted therapies.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is paramount for its safe and effective use in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClF₃O | N/A |

| Molecular Weight | 210.58 g/mol | N/A |

| Appearance | Liquid | N/A |

| Boiling Point | 113 °C at 38 mmHg | N/A |

| Density | ~1.325 g/cm³ | N/A |

Safety Profile: 4-Chloro-3-(trifluoromethyl)anisole is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory tract. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All operations should be conducted away from open flames and ignition sources. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Core Reactivity and Strategic Applications

The synthetic utility of 4-Chloro-3-(trifluoromethyl)anisole stems from the distinct reactivity of its functional groups. The chlorine atom serves as a handle for cross-coupling and nucleophilic substitution reactions. The trifluoromethyl group, a strong electron-withdrawing group, and the methoxy group, an electron-donating group, modulate the reactivity of the aromatic ring and influence the regioselectivity of subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. 4-Chloro-3-(trifluoromethyl)anisole, as an aryl chloride, can participate in these transformations, although the activation of the C-Cl bond often requires more specialized catalytic systems compared to aryl bromides or iodides.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between an aryl halide and an organoboron compound. This reaction is of paramount importance in the synthesis of biaryl structures, which are prevalent in many pharmaceutical agents.

Causality of Experimental Choices:

-

Catalyst and Ligand: The choice of a palladium catalyst and a sterically bulky, electron-rich phosphine ligand is crucial for the efficient oxidative addition of the palladium(0) species to the relatively inert C-Cl bond. Ligands such as SPhos or XPhos are often employed to facilitate this challenging step.

-

Base: A base is required to activate the boronic acid for transmetalation. The choice of base, such as potassium carbonate or potassium phosphate, can influence the reaction rate and yield.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reaction components.

Detailed Protocol: Suzuki-Miyaura Coupling of 4-Chloro-3-(trifluoromethyl)anisole with Phenylboronic Acid

Materials:

-

4-Chloro-3-(trifluoromethyl)anisole

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add 4-Chloro-3-(trifluoromethyl)anisole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

-

Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst and ligand mixture to the Schlenk flask under a positive pressure of inert gas.

-

Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. This reaction is widely used to introduce anilines and other nitrogen-containing functional groups that are critical for the biological activity of many drugs.

Causality of Experimental Choices:

-

Catalyst and Ligand: Similar to the Suzuki coupling, a robust palladium catalyst and a bulky, electron-rich ligand are essential for the activation of the C-Cl bond. Generations of Buchwald-Hartwig catalysts and ligands have been developed to improve the efficiency and scope of this reaction for aryl chlorides.[1]

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required to deprotonate the amine and facilitate the catalytic cycle.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used to prevent quenching of the strong base.

Detailed Protocol: Buchwald-Hartwig Amination of 4-Chloro-3-(trifluoromethyl)anisole with Morpholine

Materials:

-

4-Chloro-3-(trifluoromethyl)anisole

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

-

Evacuate and backfill the flask with an inert gas.

-

In a separate glovebox or under a stream of inert gas, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.024 mmol, 2.4 mol%) in anhydrous toluene.

-

Add the catalyst solution to the Schlenk flask.

-

Add 4-Chloro-3-(trifluoromethyl)anisole (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.

-

Heat the reaction to 100 °C with vigorous stirring.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify by column chromatography to yield the desired N-aryl morpholine derivative.

Nucleophilic Aromatic Substitution (SₙAr)

The presence of the strongly electron-withdrawing trifluoromethyl group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. This allows for the displacement of the chlorine atom by strong nucleophiles.

Causality of Experimental Choices:

-

Nucleophile: Strong nucleophiles, such as alkoxides or amines, are required to attack the electron-deficient aromatic ring.[2]

-

Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often used to enhance the nucleophilicity of the attacking species.

-

Temperature: Elevated temperatures are typically necessary to overcome the activation energy for the disruption of aromaticity in the intermediate Meisenheimer complex.

Detailed Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

Materials:

-

4-Chloro-3-(trifluoromethyl)anisole

-

Sodium methoxide (NaOMe)

-

Dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 4-Chloro-3-(trifluoromethyl)anisole (1.0 mmol, 1.0 equiv.) and DMSO (5 mL).

-

Add sodium methoxide (1.5 mmol, 1.5 equiv.) to the solution.

-

Heat the reaction mixture to 120 °C with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain the corresponding dimethoxy-substituted product.

Electrophilic Aromatic Substitution

The directing effects of the substituents on the aromatic ring of 4-Chloro-3-(trifluoromethyl)anisole are competing. The methoxy group is a strong activating, ortho, para-directing group, while the trifluoromethyl group is a strong deactivating, meta-directing group. The chlorine atom is a deactivating, ortho, para-director. In electrophilic aromatic substitution reactions, the powerful activating effect of the methoxy group is expected to dominate, directing incoming electrophiles to the positions ortho to it (C2 and C6).[3]

Causality of Experimental Choices:

-

Electrophile and Catalyst: The choice of electrophile and catalyst will depend on the desired transformation (e.g., Br₂/FeBr₃ for bromination, HNO₃/H₂SO₄ for nitration).

-

Reaction Conditions: Due to the presence of the deactivating trifluoromethyl and chloro groups, forcing conditions (higher temperatures, stronger catalysts) may be required compared to the substitution of anisole itself.

Detailed Protocol: Electrophilic Bromination

Materials:

-

4-Chloro-3-(trifluoromethyl)anisole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Standard laboratory glassware

Procedure:

-

Dissolve 4-Chloro-3-(trifluoromethyl)anisole (1.0 mmol, 1.0 equiv.) in acetonitrile (5 mL) in a round-bottom flask.

-

Add N-Bromosuccinimide (1.1 mmol, 1.1 equiv.) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or GC-MS to observe the formation of the monobrominated product(s).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify by column chromatography to isolate the major regioisomer, which is expected to be the product of bromination at the position ortho to the methoxy group.[4]

Ether Cleavage: Unmasking a Phenolic Moiety

The methoxy group can be cleaved to reveal a phenol, which can then be used for further functionalization, such as in the formation of diaryl ethers, a common motif in pharmaceuticals. Boron tribromide (BBr₃) is a classic and effective reagent for this transformation.[5][6]

Causality of Experimental Choices:

-

Reagent: Boron tribromide is a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl-oxygen bond.[6]

-

Solvent: Anhydrous dichloromethane (DCM) is a common solvent as it is inert to BBr₃.

-

Temperature: The reaction is typically performed at low temperatures to control the reactivity of BBr₃.

Detailed Protocol: Demethylation with Boron Tribromide

Materials:

-

4-Chloro-3-(trifluoromethyl)anisole

-

Boron tribromide (BBr₃) solution in DCM

-

Dichloromethane (DCM, anhydrous)

-

Methanol

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Dissolve 4-Chloro-3-(trifluoromethyl)anisole (1.0 mmol, 1.0 equiv.) in anhydrous DCM (5 mL) in a dry flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1 M solution of boron tribromide in DCM (1.2 mL, 1.2 mmol, 1.2 equiv.) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude phenol by column chromatography.

Application in Pharmaceutical and Agrochemical Synthesis

The true value of a building block is demonstrated by its successful application in the synthesis of bioactive molecules. 4-Chloro-3-(trifluoromethyl)anisole and its derivatives are key intermediates in the production of a range of pharmaceuticals and agrochemicals. The trifluoromethyl group often enhances the efficacy and metabolic stability of the final product.[7] For instance, the corresponding aniline derived from this anisole is a crucial component in the synthesis of the multi-kinase inhibitor Sorafenib, used in the treatment of certain types of cancer. In the agrochemical sector, related trifluoromethyl-substituted anilines and phenols are used to synthesize herbicides, fungicides, and insecticides.[8]

Visualizing Synthetic Pathways

To better illustrate the synthetic utility of 4-Chloro-3-(trifluoromethyl)anisole, the following diagrams outline the key transformations discussed.

Caption: Key synthetic transformations of 4-Chloro-3-(trifluoromethyl)anisole.

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

4-Chloro-3-(trifluoromethyl)anisole is a powerful and versatile building block for pharmaceutical and agrochemical research and development. Its unique substitution pattern allows for a wide range of synthetic manipulations, including palladium-catalyzed cross-couplings, nucleophilic and electrophilic aromatic substitutions, and ether cleavage. By understanding the underlying principles of its reactivity and following robust experimental protocols, researchers can effectively leverage this intermediate to construct complex molecular architectures with desirable biological properties. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel and effective chemical entities.

References

-

Ningbo Inno Pharmchem Co., Ltd. Advancing Chemical Synthesis with 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate. Available at: [Link]

-

ResearchGate. Scheme 3. Top: calculated mechanism for demethylation of anisole.... Available at: [Link]

-

The Royal Society of Chemistry. Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. 2018. Available at: [Link]

-

MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. 2014. Available at: [Link]

-

ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... Available at: [Link]

-

Oxford Learning Link. Chapter 7 Nucleophilic aromatic substitution. Available at: [Link]

-

ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... Available at: [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. 2021. Available at: [Link]

-

ChemRxiv. Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. 2022. Available at: [Link]

-

Chemistry World. Electrophilic aromatic bromination study casts doubt on textbook intermediate. 2023. Available at: [Link]

-

ACS Publications. Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. 2011. Available at: [Link]

-

Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Available at: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023. Available at: [Link]

-

National Institutes of Health. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. 2015. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Chemistry Stack Exchange. Reaction between chlorobenzene and sodium methoxide to produce anisole. 2016. Available at: [Link]

-

ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. 2021. Available at: [Link]

-

The OChem Whisperer. Here is some Nucleophilic Aromatic Substitution for ya! 2017. Available at: [Link]

-

PubMed. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. 2014. Available at: [Link]

-

SpringerLink. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. 2021. Available at: [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. learninglink.oup.com [learninglink.oup.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Suzuki coupling reactions involving 4-Chloro-3-(trifluoromethyl)anisole

Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Chloro-3-(trifluoromethyl)anisole

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, facilitating the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is particularly valuable for constructing biaryl and heteroaryl motifs prevalent in pharmaceuticals and advanced materials.[1]

4-Chloro-3-(trifluoromethyl)anisole is a valuable building block in drug discovery. The trifluoromethyl (-CF3) group is a key pharmacophore, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] Its strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring, impacting both reactivity and the physiological activity of the resulting compounds.[2] The presence of the methoxy (-OCH3) group further modulates the electronic landscape of the molecule. This application note will delve into the nuances of employing this electronically deactivated aryl chloride in Suzuki coupling reactions.

Mechanistic Considerations for a Deactivated Aryl Chloride

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] However, the electronic properties of 4-Chloro-3-(trifluoromethyl)anisole present specific challenges and opportunities within this cycle.

-

Oxidative Addition: This is often the rate-limiting step, especially for aryl chlorides, which are less reactive than their bromide or iodide counterparts.[4] The electron-withdrawing trifluoromethyl group can facilitate this step.[4] However, the electron-donating methoxy group can have a counteracting effect. The choice of a suitable palladium catalyst and ligand is therefore critical to promote the efficient oxidative addition of the C-Cl bond. Electron-rich and bulky phosphine ligands are often employed to enhance the reactivity of the palladium catalyst towards aryl chlorides.[4][5]

-

Transmetalation: In this step, the organic moiety is transferred from the organoboron reagent to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid.[6]

-

Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the active Pd(0) catalyst.[5] Bulky ligands on the palladium center can promote this step.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimized Protocol for the Suzuki Coupling of 4-Chloro-3-(trifluoromethyl)anisole

This protocol provides a robust starting point for the Suzuki coupling of 4-Chloro-3-(trifluoromethyl)anisole with a generic arylboronic acid. Optimization of specific parameters may be necessary for different coupling partners.

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Chloro-3-(trifluoromethyl)anisole | 210.58 | 1.0 | 1.0 |

| Arylboronic Acid | Varies | 1.2 | 1.2 |

| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 |

| SPhos | 410.47 | 0.04 | 0.04 |

| K₃PO₄ | 212.27 | 3.0 | 3.0 |

| 1,4-Dioxane | 88.11 | - | - |

| Water | 18.02 | - | - |

Step-by-Step Experimental Procedure

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 4-Chloro-3-(trifluoromethyl)anisole (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

-

Solvent Addition: Add 1,4-dioxane (5 mL) and water (0.5 mL) to the Schlenk tube. The solvent should be degassed prior to use.

-

Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Caption: Experimental workflow for the Suzuki coupling reaction.

Key Considerations and Troubleshooting

-